N~1~-(2,5-dimethylphenyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
Description
N¹-(2,5-Dimethylphenyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide (CAS: 876903-50-3) is an acetamide derivative featuring a 2,5-dimethylphenyl substituent at the N¹ position and a fused cyclopenta[c]chromen-4-one moiety linked via an oxygen atom (Figure 1). The compound’s structural complexity arises from the cyclopenta[c]chromen system, a bicyclic framework combining a benzene ring fused to a cyclopentane-oxygenated chromenone.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-13-6-7-14(2)19(10-13)23-21(24)12-26-15-8-9-17-16-4-3-5-18(16)22(25)27-20(17)11-15/h6-11H,3-5,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKOBNBDGGAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-(2,5-dimethylphenyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on the latest research findings.
Chemical Structure and Properties
Chemical Formula : C28H25N3O3S
Molecular Weight : 469.58 g/mol
IUPAC Name : N~1~-(2,5-dimethylphenyl)-2-{[4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl]oxy}acetamide
SMILES Notation : Cc1cc(NC(CSC(N(c2cc(C)cc(C)c2)C2=O)=Nc3c2oc2c3cccc2)=O)c(C)cc1
Research indicates that this compound exhibits its biological activity primarily through inhibition of specific kinases involved in various signaling pathways. In particular, it has shown promising results as a JNK3 inhibitor , which is crucial in regulating neuronal apoptosis and has implications for neurodegenerative diseases such as Alzheimer's disease .
Antineoplastic Properties
Recent studies have demonstrated that this compound exhibits antitumor activity , particularly against certain cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting survival signaling pathways .
Neuroprotective Effects
The compound also displays neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease . The protective mechanism appears to involve the modulation of oxidative stress and inflammatory responses in neuronal cells.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Blood-brain barrier (BBB) permeability studies indicate that the compound can effectively penetrate the BBB, making it a candidate for treating central nervous system disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Study on Cancer Cells | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low nanomolar range. |
| Neuroprotection Against Amyloid-beta | Showed reduced apoptosis in neuronal cultures exposed to amyloid-beta; mechanism linked to JNK3 inhibition. |
| Pharmacokinetic Assessment | Indicated high BBB permeability and favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile. |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Target Compound
- N-Substituent : 2,5-Dimethylphenyl (electron-donating methyl groups).
- O-Linked Moiety : Cyclopenta[c]chromen-4-one (rigid fused ring system).
N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide ()
- N-Substituent : 4-Chlorophenyl (electron-withdrawing Cl).
- S-Linked Moiety : Pyridinyl-thio group with styryl extensions.
- Synthesis: Reflux with sodium acetate in ethanol; 85% yield. Higher yield suggests efficient nucleophilic substitution .
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()
- N-Substituent : Pyrazolyl ring with methyl and phenyl groups.
- Aryl Moiety : 3,4-Dichlorophenyl.
- Synthesis : Carbodiimide-mediated coupling in dichloromethane; recrystallized from methylene chloride .
Key Comparison :
Structural and Conformational Analysis
Target Compound
- The cyclopenta[c]chromen system imposes planarity, limiting rotational freedom. Dihedral angles between the dimethylphenyl and chromenone rings are likely small (<30°), favoring coplanarity for enhanced intermolecular interactions.
2-(3,4-Dichlorophenyl)-N-Pyrazolyl Acetamide ()
Key Comparison :
- Rigidity : The target’s fused chromen system reduces conformational flexibility compared to dichlorophenyl-pyrazolyl analogs.
- Hydrogen Bonding : Amide groups in all compounds enable dimerization, but the target’s oxygen linker may strengthen H-bonding vs. sulfur-containing analogs.
Pharmacological and Material Implications
- Analogs : Dichlorophenyl and pyrazolyl acetamides are studied for antimicrobial activity due to structural resemblance to penicillin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
